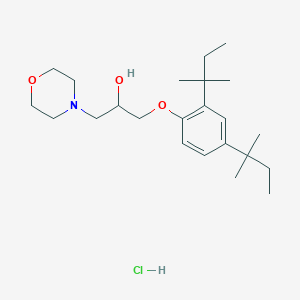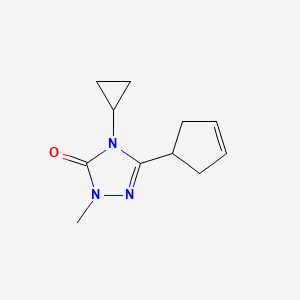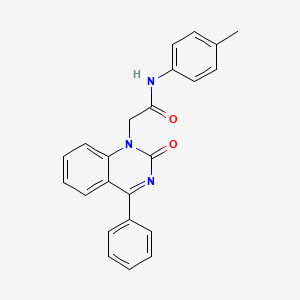![molecular formula C25H29N5O2S B2450855 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide CAS No. 1251671-65-4](/img/structure/B2450855.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide” belongs to the class of 1,2,4-oxadiazoles . These are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can be synthesized from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . Sulfonamides can be synthesized by the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the sulfonamide group. The oxadiazole ring is a planar, aromatic ring, which allows for efficient π-π stacking interactions . The sulfonamide group is a polar functional group, which can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the reactivity of the 1,2,4-oxadiazole ring and the sulfonamide group. The oxadiazole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions . The sulfonamide group can undergo various reactions, such as hydrolysis, due to the presence of the polar S-N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the 1,2,4-oxadiazole ring and the sulfonamide group. For instance, the presence of the polar sulfonamide group would increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis Techniques
The synthesis of oxadiazole derivatives, including those with benzenesulfonamide groups, has been thoroughly explored, demonstrating the versatility of these compounds in chemical synthesis. For example, oxadiazole derivatives have been synthesized with potential antitubercular activity, showcasing the methodological advancements in creating compounds with specific biological activities (Purushotham & Poojary, 2018). Additionally, the self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions has led to the development of poly(p-benzenesulfonamide), indicating the structural diversity and polymer application potential of these compounds (Saegusa et al., 1987).
Biological Activities and Applications
Compounds containing the oxadiazole ring and benzenesulfonamide moiety have been investigated for various biological activities. Notably, some have shown anti-HIV and antifungal properties, suggesting their potential as pharmaceutical agents (Zareef et al., 2007). Furthermore, the design and synthesis of such compounds for anticancer evaluation have yielded promising results against several cancer cell lines, highlighting their significance in cancer research (Ravinaik et al., 2021).
Direcciones Futuras
The future directions in the research of this compound could involve further exploration of its biological activity, given the known anti-infective activity of many 1,2,4-oxadiazoles . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-5-4-6-19(2)25(18)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-7-9-21(32-3)10-8-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBCSLIMUXOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)
![1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(tert-butyl)phenoxy] ethan-1-one](/img/structure/B2450776.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)
![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)


![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)
![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)

